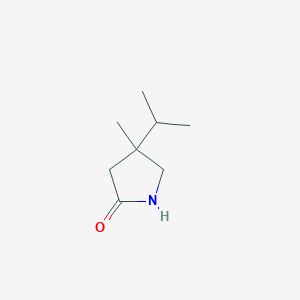
N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide
Übersicht
Beschreibung
N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide, commonly known as AMPB, is an amide compound that is used in scientific research for a variety of purposes. It is a synthetic organic compound that has a wide range of applications in scientific research, including the synthesis of other compounds, drug testing, and biochemical and physiological studies. AMPB has been used extensively in research laboratories, both in the academic and industrial sectors, and is known for its versatility and effectiveness.
Wissenschaftliche Forschungsanwendungen
Antifungal Activities : N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, a class including N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide, have been studied for their antifungal activities. Compounds in this group showed varying effectiveness against several fungi like Pyricularia oryzae and Erysiphe graminis, depending on the presence of electron withdrawing or donating groups (Lee et al., 1999).
Gastric Acid Antisecretory Activity : Certain butanamides, similar in structure to N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide, have been evaluated for their ability to inhibit gastric acid secretion in rats. This class of compounds has demonstrated promising antisecretory activities, suggesting potential applications in gastrointestinal research (Ueda et al., 1991).
Anticonvulsant Application : The synthesis of progabide, which has a similar butanamide structure, was done for its application in pharmacokinetic and metabolism studies. This indicates a potential use of similar compounds in neuroscience, particularly in the study of anticonvulsant drugs (Allen & Giffard, 1982).
Inhibition of Estrogen Biosynthesis : Butanamides, including derivatives of 3-(4-aminophenyl)piperidine-2,6-diones, have shown strong inhibition of human placental aromatase, suggesting potential for breast cancer treatment research (Hartmann & Batzl, 1986).
Dipeptidyl Peptidase IV Inhibitors : A series of butanamides demonstrated potent inhibitory activity against dipeptidyl peptidase IV, indicating possible applications in diabetes research (Nitta et al., 2012).
Tyrosinase and Melanin Inhibitors : Certain butanamides were synthesized and found to inhibit Mushroom tyrosinase, suggesting potential applications in dermatology, particularly in the development of depigmentation drugs (Raza et al., 2019).
MMP Imaging with PET : Fluorinated derivatives of broad-spectrum MMP inhibitors, related to butanamides, have been synthesized for potential use in imaging matrix metalloproteinases in pathological processes through positron emission tomography (PET) (Wagner et al., 2007).
Lipoxygenase Inhibitors : N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives showed lipoxygenase inhibitory activities, indicating potential in inflammation and pain research (Aziz‐ur‐Rehman et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-2-(4-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-15-10-4-12(2)5-11-15)17(20)19-14-8-6-13(18)7-9-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERDHZNKMMVRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(4-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



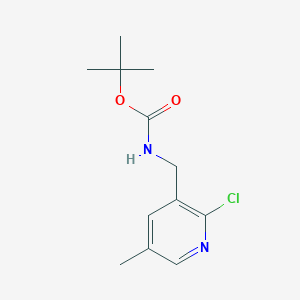


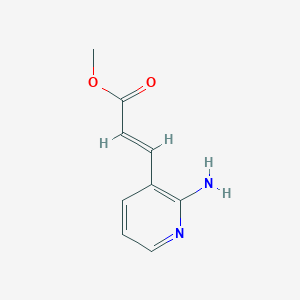
![1-(Furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1391162.png)


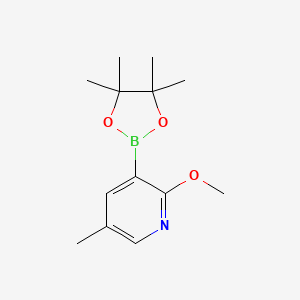



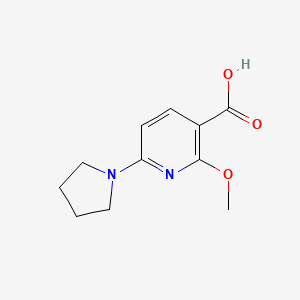
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)
